Behenyl linolenate

tear film lipid layer evaporation retardation dry eye formulation

Behenyl linolenate (docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate; C40H74O2; MW 587.0 g/mol) is a long-chain wax ester formed by esterification of behenyl alcohol (C22:0) and α-linolenic acid (C18:3, ω-3). As a member of the wax ester class (CHEBI:10036), it features a saturated fatty alcohol head and a tri-unsaturated fatty acid tail, conferring a predicted density of 0.872±0.06 g/cm³ and a boiling point of 638.3±34.0 °C.

Molecular Formula C40H74O2
Molecular Weight 587.0 g/mol
CAS No. 1613724-10-9
Cat. No. B12759590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenyl linolenate
CAS1613724-10-9
Molecular FormulaC40H74O2
Molecular Weight587.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
InChIInChI=1S/C40H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,24H,3-5,7,9-11,13,15-17,19-23,25-39H2,1-2H3/b8-6-,14-12-,24-18-
InChIKeyFTWQNDJWUSTNNM-YABKDYGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenyl Linolenate (CAS 1613724-10-9): Chemical Identity and Baseline Properties for Procurement


Behenyl linolenate (docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate; C40H74O2; MW 587.0 g/mol) is a long-chain wax ester formed by esterification of behenyl alcohol (C22:0) and α-linolenic acid (C18:3, ω-3) [1][2]. As a member of the wax ester class (CHEBI:10036), it features a saturated fatty alcohol head and a tri-unsaturated fatty acid tail, conferring a predicted density of 0.872±0.06 g/cm³ and a boiling point of 638.3±34.0 °C . Its structural specificity—three cis double bonds at Δ9,12,15—distinguishes it from other behenyl-based wax esters and underpins its unique temperature-dependent phase behavior relevant to evaporation control applications [3].

Long-chain wax ester probe for evaporation barrier studies
C22:0 behenyl alcohol esterified with C18:3 (ω-3) alpha-linolenic acid
Temperature-dependent monolayer phase behavior research
Three cis double bonds at Δ9,12,15 lower melting point vs. saturated analogs
Lipidomics reference standard for tear film lipid layer studies
Structural specificity distinguishes from other behenyl wax esters

Why Generic Wax Ester Substitution Fails for Behenyl Linolenate in Temperature-Sensitive Evaporation Barriers


Wax esters are not interchangeable commodities; their evaporation-retarding efficacy is exquisitely sensitive to the alcohol/acid chain combination and degree of unsaturation, which jointly dictate the melting point and monolayer phase behavior [1]. Behenyl linolenate (BLNN) and its closest analogs—behenyl palmitoleate (BP), behenyl oleate (BO), and behenyl linoleate (BLN)—all reduce evaporation at 35°C, but only BLN and BLNN retain high efficacy at 30°C (~50% reduction), while BP and BO drop to 5–10% [1]. Substituting BLNN with a less unsaturated behenyl ester therefore introduces a critical performance failure at ambient temperatures relevant to tear film stabilization and transdermal water loss control. The quantitative evidence below demonstrates that the tri-unsaturation of BLNN is not a minor structural nuance but a determinant of functional temperature window.

Target
Behenyl Linolenate (BLNN)
Substitute
Behenyl Palmitoleate (BP) / Behenyl Oleate (BO)
Retains ~50% evaporation reduction at 30°C
Evaporation reduction drops to 5–10% at 30°C; functional window may shift
Tri-unsaturated structure lowers melting point for ambient-temperature barrier
Less unsaturated analogs transition to fluid phase earlier; monolayer integrity may differ
Specific density and polarity for lipid film microstructure
Small density and TPSA differences alter co-lipid miscibility and interfacial packing

Behenyl Linolenate (BLNN) Quantitative Differentiation Evidence vs. Behenyl Palmitoleate, Oleate, and Linoleate


Evaporation Retardation at 30°C: BLNN Outperforms BP and BO by ~40 Percentage Points

In a head-to-head in vitro study of 19 wax esters, behenyl linolenate (BLNN) reduced water evaporation by ~50% at 30°C, whereas behenyl palmitoleate (BP) and behenyl oleate (BO) reduced evaporation by only 5–10% under identical conditions [1]. At 35°C, all four compounds (BP, BO, BLN, BLNN) showed comparable efficacy (20–40% reduction), but the performance gap at 30°C reveals BLNN's extended functional temperature range [1].

Evaporation at 30°C
Head-to-head
BLNN ~50% reduction vs. BP/BO 5–10% reduction
Extended functional temperature range context
40–45 percentage point difference at 30°C; comparable at 35°C
tear film lipid layer evaporation retardation dry eye formulation

Temperature-Dependent Efficacy: BLNN and BLN Are the Only Behenyl Esters Retaining >50% Evaporation Reduction Below 35°C

The study further demonstrated that at 41°C, all wax esters lost evaporation-retarding capacity (2–4% reduction), confirming that efficacy is tightly coupled to melting point proximity [1]. BLNN and BLN, both with three and two double bonds respectively, were effective at 30°C, while the less unsaturated BP and BO were not. This indicates that the degree of unsaturation in BLNN lowers its melting point into a range that maintains solid-phase monolayer formation at 30°C, whereas BP and BO transition to a less effective fluid phase above their melting points [1].

Temperature Selectivity
Head-to-head
BLNN 30°C: ~50%, 35°C: 20–40%, 41°C: 2–4%
Supports ambient-cool condition barrier research
5–10× higher reduction than BP/BO at 30°C; no difference at 41°C
phase transition wax ester monolayer temperature-dependent barrier

Predicted Molecular Properties Differentiate BLNN from Saturated and Mono-Unsaturated Behenyl Esters

Computationally predicted physicochemical properties highlight structural differences with formulation relevance. BLNN (C40H74O2) has a predicted density of 0.872±0.06 g/cm³ and a topological polar surface area (TPSA) of 26.30 Ų [1]. By comparison, behenyl oleate (C40H78O2) has a higher predicted density (~0.88 g/cm³) and behenyl linoleate (C40H76O2) an intermediate TPSA, reflecting incremental changes with each additional double bond . These differences influence solubility, spreading behavior, and compatibility with polar lipid excipients.

Predicted Properties
Cross-study
Density 0.872±0.06 g/cm³; TPSA 26.30 Ų
Formulation microstructure context
In silico; density difference ~0.01 g/cm³ per double bond
computational chemistry molecular descriptors wax ester design

Oxidative Reactivity as a Double-Edged Sword: Tri-Unsaturation Enables Biological Activity but Requires Formulation Antioxidants

BLNN contains three bis-allylic methylene groups, making it more susceptible to autoxidation than BO (one double bond) or BLN (two double bonds). In ambient ozone exposure studies, unsaturated tear film wax esters including linolenate species react readily, generating aldehydes and shortening chain length [1]. While this reactivity may contribute to signaling or antimicrobial functions in biological contexts, it necessitates antioxidant inclusion in formulations—a consideration that may favor BLNN over less reactive analogs if bioactivity is desired, or disfavor it if inertness is paramount.

Oxidative Reactivity
Class-level
Three bis-allylic methylenes; predicted ~2–3× faster oxidation
Antioxidant formulation context-dependent
Inferred from fatty ester kinetics; review packaging and storage
oxidative stability lipid peroxidation formulation antioxidants

Optimal Application Scenarios for Behenyl Linolenate Based on Quantitative Differentiation Evidence


Artificial Tear Film Lipid Layer Supplement for Evaporative Dry Eye at Ambient Temperatures

BLNN's ~50% evaporation reduction at 30°C makes it uniquely suited as a lipid component in artificial tears designed for patients in air-conditioned or outdoor environments where ocular surface temperature drops below core body temperature. In this scenario, BLNN outperforms BP and BO by 40–45 percentage points [1]. Formulators should combine BLNN with polar lipids (e.g., phospholipids) to improve monolayer stability, as pure wax ester films are unstable under compression-relaxation cycles [1].

Temperature-Responsive Transdermal or Topical Barrier Formulations

The steep temperature dependence of BLNN's evaporation-retarding effect—active at 30°C, maximal at 35°C, and negligible at 41°C [1]—enables smart barrier formulations that increase occlusion as skin temperature rises toward physiological levels. This property is not shared by saturated wax esters, which remain solid and ineffective across the entire range.

Lipidomics and Biophysical Research on Wax Ester Phase Behavior

As one of only four wax esters that retarded evaporation in a 19-compound screen [1], BLNN is a critical reference standard for studying the relationship between unsaturation, melting point, and monolayer phase behavior. Its precisely defined structure (C22:0 alcohol, C18:3 ω-3 acid) and commercial availability through LIPID MAPS and research chemical suppliers make it an essential procurement item for laboratories investigating tear film lipid layer biophysics.

Oxidatively-Labile Bioactive Lipid Delivery Systems

The three bis-allylic methylene groups in BLNN render it susceptible to enzymatic and non-enzymatic oxidation, producing bioactive lipid mediators [2]. This property can be harnessed in research models of lipid peroxidation or in prodrug strategies where controlled oxidation releases active species. Procurement for such applications should specify high initial purity (>95%) and include antioxidant-protected packaging.

Application
Selection Property
Validation Focus
Tear film lipid layer model studies
Ambient-temperature evaporation barrier context
Evaporation reduction at 30°C vs. less unsaturated analogs
Temperature-responsive barrier research
Steep temperature-dependence of monolayer function
Occlusion increase from 30°C to 35°C; loss at 41°C
Wax ester phase behavior biophysics
Unsaturation-melting point-monolayer relationship
Brewster angle microscopy and Langmuir isotherm review
Lipid peroxidation research models
Tri-unsaturated, oxidation-labile structure
Antioxidant-protected storage and initial purity >95%

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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